molecular formula C18H15N3OS B6508225 1-(4-Methylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylethanone CAS No. 894003-45-3

1-(4-Methylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylethanone

Cat. No.: B6508225
CAS No.: 894003-45-3
M. Wt: 321.4 g/mol
InChI Key: KQSITUAKDQLAKF-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a methylphenyl group, a pyridazinyl group, and a sulfanyl group attached to an ethanone backbone. These functional groups could potentially confer interesting chemical and physical properties to the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (from the pyridazinyl and methylphenyl groups), a sulfanyl group (-SH), and a carbonyl group (C=O) from the ethanone .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. The aromatic rings might participate in electrophilic aromatic substitution reactions, while the sulfanyl group could be involved in oxidation and substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of aromatic rings could increase its stability and rigidity, while the sulfanyl group might enhance its reactivity .

Properties

IUPAC Name

1-(4-methylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS/c1-13-4-6-14(7-5-13)17(22)12-23-18-9-8-16(20-21-18)15-3-2-10-19-11-15/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQSITUAKDQLAKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401322130
Record name 1-(4-methylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401322130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815714
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

894003-45-3
Record name 1-(4-methylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401322130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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